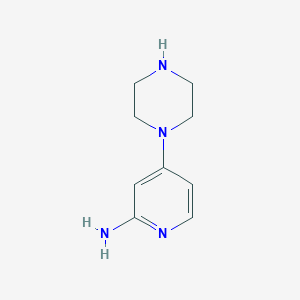![molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin CAS No. 871240-11-8](/img/structure/B1385962.png)
4-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin
Übersicht
Beschreibung
“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a type of trifluoromethyl pyrimidine derivative . These derivatives are known for their unique biological structure and high target specificity .
Synthesis Analysis
The synthesis of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” involves a four-step reaction . The process starts with 3-aminophenol or 4-aminophenol, which is dissolved in acetone and then reacted for 7-8 hours at 25°C . The reaction yields intermediate 4, which is then used to produce the final compound .
Molecular Structure Analysis
The molecular formula of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is C11H8F3N3O. It has a molecular weight of 255.2 g/mol. The structure includes a pyrimidine ring, which is an important lead molecule and an active fragment in the design of biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” are complex and involve multiple steps . The compound is synthesized through a series of reactions, including the reaction of 3-aminophenol or 4-aminophenol with acetone .
Wirkmechanismus
The mechanism of action of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline depends on the application. In drug delivery applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to form a prodrug, which is a compound that is inactive until it is metabolized by the body. This prodrug can then be used to deliver a drug to a specific target in the body. In enzyme inhibition applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to inhibit the activity of an enzyme. Finally, in gene regulation applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to regulate the expression of a gene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline depend on the application. In drug delivery applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to deliver a drug to a specific target in the body, which can have a variety of effects on the body. In enzyme inhibition applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to inhibit the activity of an enzyme, which can have a variety of effects on the body. Finally, in gene regulation applications, 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can be used to regulate the expression of a gene, which can have a variety of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in lab experiments include its ability to be synthesized from pyrimidine and trifluoromethyl aniline, its solubility in water, alcohol, and other organic solvents, and its versatility in a variety of scientific research applications. The limitations of using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in lab experiments include its high melting point, which can make it difficult to work with, and its potential to form toxic byproducts.
Zukünftige Richtungen
The potential future directions for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline include further research into its use in drug delivery applications, enzyme inhibition applications, and gene regulation applications. Additionally, further research could be conducted into the synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline from pyrimidine and trifluoromethyl aniline, as well as the synthesis of compounds using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Finally, further research could be conducted into the biochemical and physiological effects of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in various applications.
Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
Diese Verbindung hat vielversprechende Ergebnisse als Antimykotikum gezeigt. Studien haben gezeigt, dass Derivate dieser Verbindung eine gute in-vitro-Antifungalaktivität gegen eine Reihe von Krankheitserregern wie Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum aufweisen . Diese Eigenschaften deuten auf das Potenzial für die Entwicklung neuer Antimykotika hin, insbesondere im landwirtschaftlichen Bereich, wo der Pflanzenschutz von entscheidender Bedeutung ist.
Insektizide Eigenschaften
Zusätzlich zu ihrer antifungalen Aktivität wurde diese Verbindung auf ihre insektiziden Eigenschaften untersucht. Die synthetisierten Derivate haben eine moderate insektizide Aktivität gegen Schädlinge wie Mythimna separata und Spodoptera frugiperda gezeigt . Obwohl die Aktivität niedriger war als bei einigen kommerziellen Insektiziden, eröffnet dies Möglichkeiten für die weitere Optimierung und Entwicklung umweltfreundlicher Schädlingsbekämpfungsmittel.
Antikrebs-Potenzial
Trifluormethyl-Pyrimidin-Derivate, einschließlich derer mit einer Amid-Einheit, wurden auf ihre Antikrebsaktivität untersucht. Einige Verbindungen haben eine gewisse Antikrebsaktivität gegen Zelllinien wie PC3, K562, Hela und A549 gezeigt . Das Potenzial dieser Verbindungen als Antitumormittel ist bedeutend, insbesondere angesichts der laufenden Suche nach effektiveren und weniger toxischen Krebsbehandlungen.
Antiproliferative Wirkungen
Weitere Forschung an Trifluormethyl-haltigen, polysubstituierten Pyrimidin-Derivaten hat moderate antiproliferative Aktivitäten gegen verschiedene humane Tumorzelllinien gezeigt, darunter PC-3, MGC-803, MCF-7 und HGC-27 . Einige Verbindungen haben eine bessere Aktivität gezeigt als die positive Kontrolle 5-Fluorouracil, was auf ihr Potenzial als Leitverbindungen bei der Entwicklung neuer Antitumor-Medikamente hindeutet.
Molekular-Docking und Medikamentenentwicklung
Die Derivate der Verbindung wurden in molekularen Docking-Studien verwendet, um ihre Wechselwirkung mit biologischen Zielmolekülen vorherzusagen. Beispielsweise haben bestimmte Derivate das Potenzial gezeigt, sich gut in die hydrophobe Tasche der Ubiquitin-spezifischen Protease 7 (USP7) zu integrieren, was für die weitere Forschung und Entwicklung in der Medikamentenentwicklung wertvoll ist .
Landwirtschaftliche Anwendungen
Die einzigartige biologische Struktur von stickstoffhaltigen heterocyclischen Verbindungen wie Trifluormethyl-Pyrimidin-Derivaten stand bei der Schaffung neuer Pestizide im Fokus. Ihre hohe Zielspezifität und gute Umweltverträglichkeit machen sie zu geeigneten Kandidaten für die Pflanzenwachstumsregulierung und andere landwirtschaftliche Anwendungen .
Von der FDA zugelassene Medikamentenentwicklung
Verbindungen mit der Trifluormethylgruppe wurden von der FDA für verschiedene Therapien zugelassen. So wurde beispielsweise Sorafenib, das eine ähnliche Trifluormethyl-Pyrimidin-Struktur enthält, die "Fast Track"-Zulassung für die Therapie des fortgeschrittenen hepatozellulären Karzinoms erhalten . Dies unterstreicht die klinische Bedeutung und das therapeutische Potenzial solcher Verbindungen.
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWJNQDGFKVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

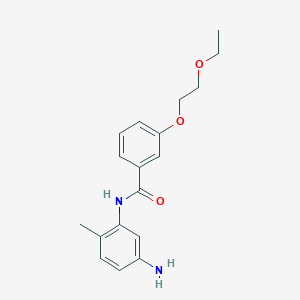
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
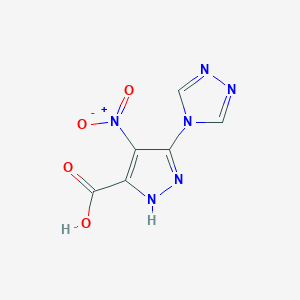
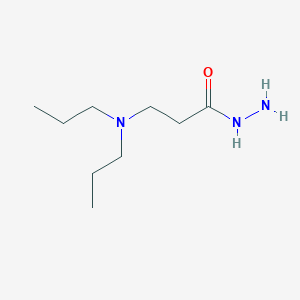
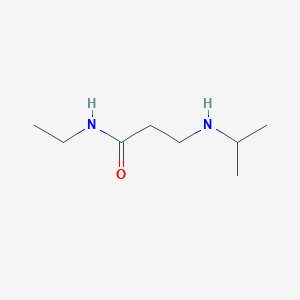

![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)
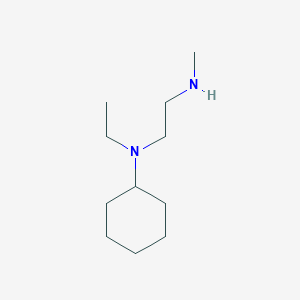
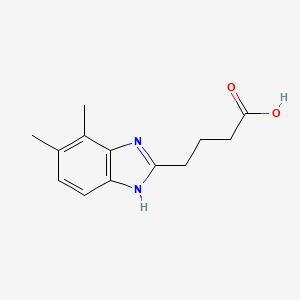

![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)
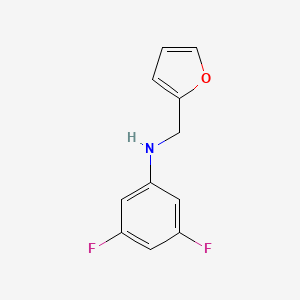
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)
